

An In-depth Technical Guide to the Physical and Chemical Properties of Guanylthiourea

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Compound of Interest

Compound Name: Guanylthiourea

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Introduction

Guanylthiourea, also known as amidinothiourea, is a compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both guanidinium and thiourea functionalities, imparts a unique set of chemical properties that make it a versatile pharmacophore. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **guanylthiourea**, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a therapeutic agent, particularly in the context of antimalarial drug discovery.

Core Physical and Chemical Properties

Guanylthiourea is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

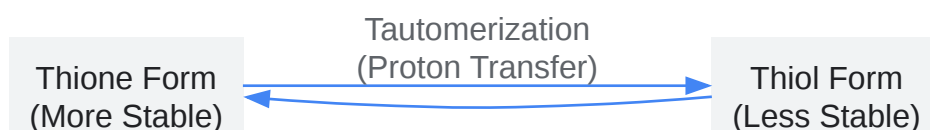
Property	Value	Source(s)
Molecular Formula	C ₂ H ₆ N ₄ S	[1]
Molecular Weight	118.16 g/mol	[1][2]
Appearance	White to off-white crystalline powder or crystals.	[3]
Melting Point	159.5 °C or higher (when completely melted)	[2]
160-164 °C	[4]	
170-172 °C (with decomposition)	[4]	
183-185 °C (with decomposition, dependent on heating rate)	[4]	
Solubility	Soluble in methanol.	[2]
Slightly soluble in water (approx. 3%).	[2]	
Insoluble in benzene, toluene, and xylenes (BTXs).	[2]	

Chemical and Spectroscopic Data

Property	Description	Source(s)
CAS Number	2114-02-5	[2]
Tautomerism	Exists in thione and thiol tautomeric forms. The thione form is generally more stable.	[5]
Reactivity	Stable under normal conditions. Incompatible with strong oxidizing agents.	
Hazardous Decomposition	Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.	
IR Spectrum (KBr Pellet)	Key peaks indicative of N-H, C=N, and C=S stretching and bending vibrations.	[6]
¹ H NMR Spectrum	Signals corresponding to the amine and imine protons.	[6]
¹³ C NMR Spectrum	A characteristic peak for the thiocarbonyl (C=S) carbon.	[7][8]
Mass Spectrum (GC-MS)	Molecular ion peak and characteristic fragmentation patterns.	[6]

Tautomerism of Guanylthiourea

A key chemical feature of **guanylthiourea** is its existence in tautomeric forms: the thione and thiol forms. Quantum chemical studies have shown that while both forms exist, the thione tautomer is the more stable conformer. The interconversion between these forms can occur via a bimolecular process involving protonation. This dynamic equilibrium is crucial in understanding its reactivity and interaction with biological targets.[5]



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Tautomeric equilibrium of **Guanylthiourea**.

Experimental Protocols

Synthesis of Guanylthiourea

A common and effective method for the synthesis of **guanylthiourea** is through the reaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide.[4]

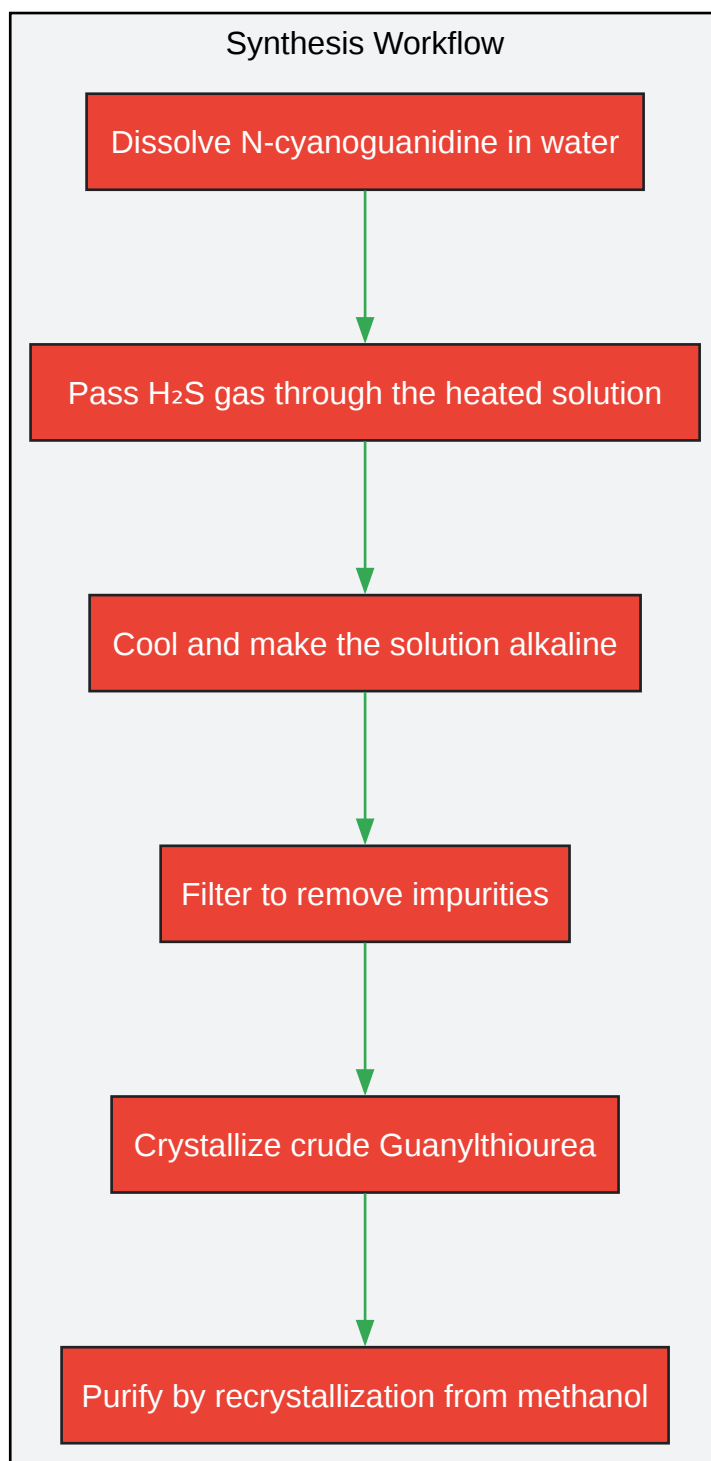
Materials:

- N-cyanoguanidine (dicyandiamide)
- Hydrogen sulfide gas
- 40% aqueous sodium hydroxide solution
- Concentrated hydrochloric acid
- Methanol
- Water

Procedure:

- A solution of 42 g (0.5 mole) of N-cyanoguanidine in 200 ml of water is prepared in a 500-ml three-necked round-bottomed flask equipped with a condenser, thermometer, and gas delivery tube.[4]
- The solution is maintained at 75°C for 12 hours, and then at 65–70°C for an additional 25–30 hours, while a slow stream of hydrogen sulfide is passed through the solution.[4]

- The resulting yellow liquid is cooled to 45°C, and 15 ml of 40% aqueous sodium hydroxide is added to make the solution strongly alkaline.[4]
- The solution is filtered to remove any suspended impurities.[4]
- The clear filtrate is allowed to cool slowly to room temperature and then stored at 0°C for 24 hours to complete crystallization.[4]
- The crystalline mass of crude **guanyltiourea** is collected by filtration, washed with ice water, and then purified by recrystallization from methanol.[4]



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Workflow for the synthesis of **Guanylthiourea**.

HPLC Analysis of Guanylthiourea

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of **guanylthiourea**. The following protocol is adapted from methods used for similar aminoguanidine compounds and involves pre-column derivatization to enhance UV detection. [\[9\]](#)

Materials and Instrumentation:

- HPLC system with a UV-Vis detector
- RP-18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- **Guanylthiourea** standard
- 1-Naphthyl isothiocyanate (derivatizing agent)
- Methanol (HPLC grade)
- Orthophosphoric acid
- Triethylamine
- Water (HPLC grade)

Chromatographic Conditions:

- Mobile Phase A: Buffer solution (pH 3.0, prepared with orthophosphoric acid and triethylamine in water)
- Mobile Phase B: Methanol
- Gradient Elution: A suitable gradient program should be developed to ensure optimal separation.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 220 nm
- Column Temperature: 30°C

- Injection Volume: 10 μ L

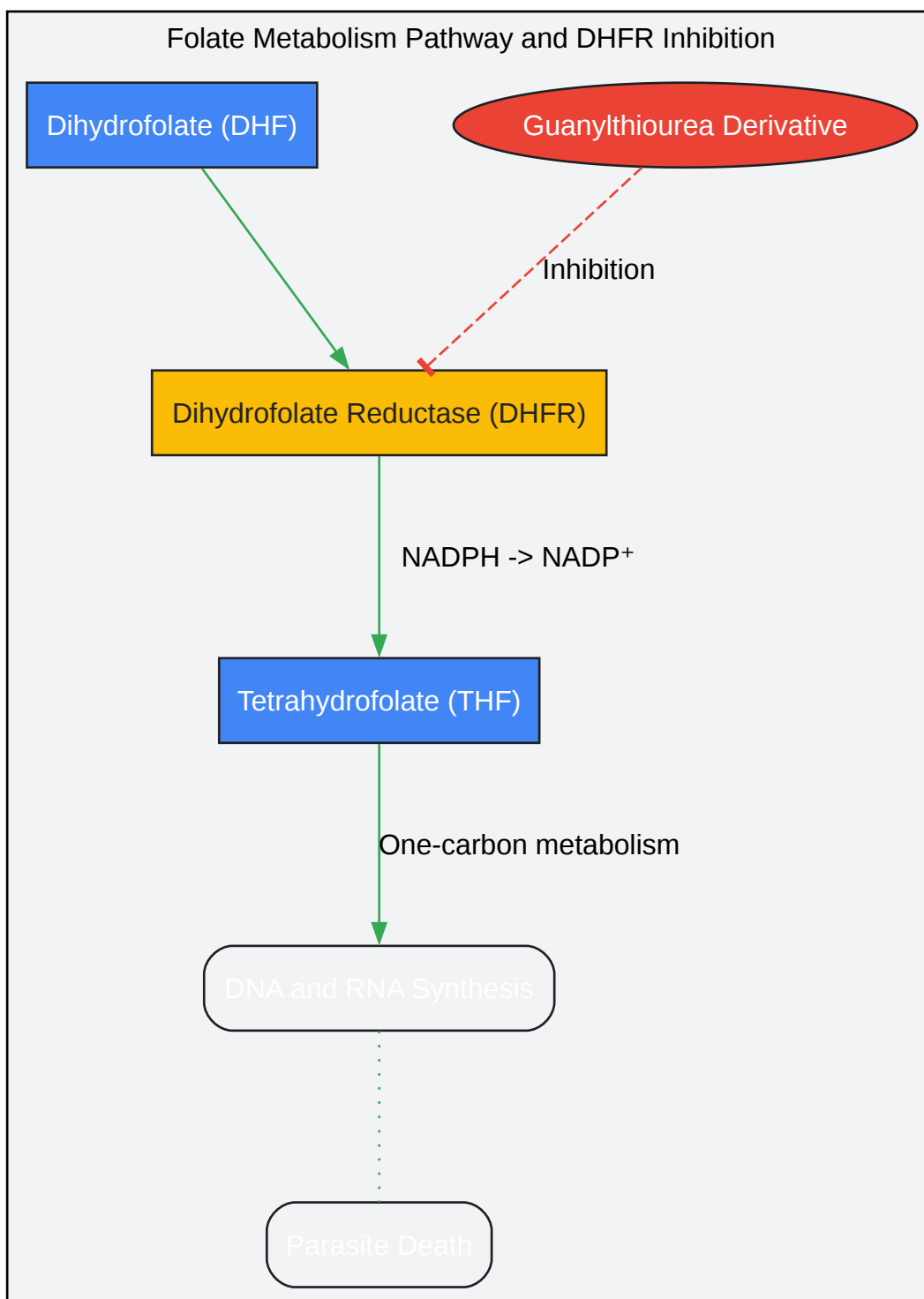
Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution of **guanylthiourea** standard in the mobile phase.
 - Prepare the sample solution by dissolving an accurately weighed amount of the **guanylthiourea** sample in the mobile phase.
- Derivatization:
 - To a known volume of the standard and sample solutions, add a solution of 1-Naphthyl isothiocyanate in methanol.
 - Add a small amount of sodium hydroxide solution and sonicate for 1-2 minutes to facilitate the reaction, forming a UV-active thiourea derivative.[\[9\]](#)
- Analysis:
 - Inject the derivatized standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the peak area of the **guanylthiourea** derivative.
 - Calculate the purity of the sample by comparing its peak area to that of the standard.

Role in Drug Development: Inhibition of Dihydrofolate Reductase

Guanylthiourea derivatives have emerged as promising candidates in the development of antimalarial drugs. Their mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the malaria parasite, *Plasmodium falciparum*.[\[10\]](#)[\[11\]](#)[\[12\]](#)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting PfDHFR, **guanyltiourea**-based compounds disrupt the folate metabolic pathway, leading to the cessation of DNA synthesis and ultimately, the death of the parasite.^{[13][14][15]}



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Mechanism of action of **Guanylthiourea** as a DHFR inhibitor.

The development of resistance to existing antimalarial drugs necessitates the discovery of new compounds with novel mechanisms of action or improved efficacy against resistant strains. The unique structural features of **guanylthiourea** make it an attractive scaffold for the design of new PfDHFR inhibitors that can overcome existing resistance mechanisms. Molecular modeling and in vivo studies have demonstrated the potential of **guanylthiourea** derivatives as curative antimalarial agents.^[10]

Conclusion

Guanylthiourea is a molecule with a rich chemical profile and significant potential in drug discovery. Its distinct physical properties, coupled with its interesting reactivity and biological activity, make it a subject of ongoing research. This technical guide has provided a foundational understanding of its core characteristics, offering valuable data and protocols for scientists and researchers. The continued exploration of **guanylthiourea** and its derivatives is poised to contribute to the development of new and effective therapeutic agents.

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